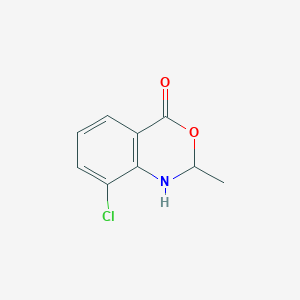
8-Chloro-2-methyl-1,2-dihydro-4H-3,1-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-2-methyl-1,2-dihydro-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazinone family This compound is characterized by its unique structure, which includes a benzene ring fused to an oxazine ring The presence of a chlorine atom and a methyl group further distinguishes it from other benzoxazinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-methyl-1,2-dihydro-4H-3,1-benzoxazin-4-one typically involves the reaction of anthranilic acid derivatives with orthoesters in the presence of a catalyst. One common method involves the use of acetic acid as a catalyst in ethanol, which facilitates the cyclization process to form the benzoxazinone ring . Another method employs the iminium cation from a mixture of cyanuric chloride and dimethylformamide as an effective cyclizing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The choice of solvents, catalysts, and reaction conditions can be adjusted to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-methyl-1,2-dihydro-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base to facilitate the substitution.
Cyclization Reactions: Reagents such as orthoesters and catalysts like acetic acid or cyanuric chloride are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by another functional group.
Cyclization Reactions: Products include more complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Chloro-2-methyl-1,2-dihydro-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. For example, it has been shown to inactivate enzymes such as chymotrypsin through a stoichiometric reaction, where the compound binds to the enzyme and inhibits its activity . This interaction is facilitated by the unique structure of the compound, which allows it to fit into the active site of the enzyme and block its function.
Comparison with Similar Compounds
8-Chloro-2-methyl-1,2-dihydro-4H-3,1-benzoxazin-4-one can be compared with other benzoxazinones and related heterocyclic compounds:
2-Methyl-4H-3,1-benzoxazin-4-one: Similar structure but lacks the chlorine atom, which may result in different reactivity and biological activity.
2-Ethoxy-4H-3,1-benzoxazin-4-one: Contains an ethoxy group instead of a methyl group, which can influence its chemical properties and applications.
2-(Trifluoromethyl)-4H-3,1-benzoxazin-4-one:
These comparisons highlight the unique features of this compound, particularly the presence of the chlorine atom and methyl group, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
820215-01-8 |
|---|---|
Molecular Formula |
C9H8ClNO2 |
Molecular Weight |
197.62 g/mol |
IUPAC Name |
8-chloro-2-methyl-1,2-dihydro-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C9H8ClNO2/c1-5-11-8-6(9(12)13-5)3-2-4-7(8)10/h2-5,11H,1H3 |
InChI Key |
LDSCXWKGHXXOGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1NC2=C(C=CC=C2Cl)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















